Arry-380

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Breast Carcinoma Treatment

Scientific Field: Oncology - Breast Cancer Research

Summary of the Application: ARRY-380 has been identified as a potent, small molecule inhibitor of ErbB2, a receptor tyrosine kinase overexpressed in multiple human tumors, including breast cancer . It has shown excellent activity in numerous mouse tumor models, including the BT-474 human breast carcinoma model .

Methods of Application: In the BT-474 studies, female SCID beige mice were implanted with tumor fragments. Animals received doses of ARRY-380 ranging up to 200 mg/kg/d, orally .

Results or Outcomes: ARRY-380 demonstrated significant dose-related tumor growth inhibition (TGI; 50% at 50 mg/kg/d and 96% at 100 mg/kg/d) with numerous partial regressions (>50% reduction from baseline size) at the higher dose level in 9/12 animals .

Application in Ovarian Carcinoma Treatment

Scientific Field: Oncology - Ovarian Cancer Research

Summary of the Application: ARRY-380 has also shown excellent activity in the SKOV-3 human ovarian carcinoma model .

Methods of Application: For the SKOV-3 tumor studies, female nude mice were inoculated with cells subcutaneously in the flank. Animals received doses of ARRY-380 ranging up to 200 mg/kg/d, orally .

Results or Outcomes: ARRY-380 demonstrated significant dose-related tumor growth inhibition (TGI; 39% at 50 mg/kg, BID and 96% at 100 mg/kg, BID) with partial regressions (>50% reduction from baseline size) at the higher dose level in all animals .

Application in Gastric Carcinoma Treatment

Scientific Field: Oncology - Gastric Cancer Research

Summary of the Application: ARRY-380 has been tested in the NCI-N87 human gastric carcinoma model .

Methods of Application: Female nude mice were inoculated subcutaneously in the flank with tumor cells or cell fragments. Tumor size was measured at regular intervals for up to 21 days. Animals received oral doses of ARRY-380 ranging from 25 to 200 mg/kg/d for 21 days .

Results or Outcomes: ARRY-380 showed significant dose-related tumor growth inhibition (up to 96%) and significant regressions in the xenograft models evaluated .

Application in Intracranial Tumor Treatment

Scientific Field: Oncology - Brain Tumor Research

Summary of the Application: ARRY-380 treatment significantly enhances survival in two ErbB2 driven intracranial tumor xenograft models .

Results or Outcomes: ARRY-380 has demonstrated superior activity compared to other ErbB2 agents in these studies .

ARRY-380, also known as Tucatinib, is a potent and selective small-molecule inhibitor of the human epidermal growth factor receptor tyrosine kinase ErbB-2, commonly referred to as HER2. It is designed for oral bioavailability and exhibits an inhibitory concentration (IC50) of approximately 8 nM against HER2 and 7 nM against its truncated form, p95-HER2 . HER2 is part of the epidermal growth factor receptor family and plays a significant role in the development of aggressive breast cancers, particularly in cases where there is amplification or overexpression of the HER2 oncogene .

As a reversible, ATP-competitive inhibitor, ARRY-380 interacts with the ATP-binding site of the HER2 kinase. This interaction prevents the phosphorylation of downstream signaling molecules, effectively inhibiting the signaling pathways that promote cell proliferation and survival . The compound has been shown to inhibit the phosphorylation of key proteins like AKT (protein kinase B), which is involved in cell survival pathways .

In vitro studies demonstrate that ARRY-380 selectively inhibits HER2 signaling with a 500-fold preference over the epidermal growth factor receptor (EGFR) . The compound has shown significant anti-tumor activity in various cancer cell lines, including those derived from breast cancer. In vivo studies indicate that treatment with ARRY-380 can enhance survival in models of ErbB2-driven tumors, particularly in intracranial xenograft models . Its clinical efficacy has been observed in heavily pre-treated patients with HER2-positive metastatic breast cancer, showing promising results in reducing tumor burden .

ARRY-380 is primarily aimed at treating HER2-positive cancers, particularly metastatic breast cancer. Its unique profile allows it to be effective even in patients who have previously undergone extensive treatments . Clinical trials are ongoing to explore its potential benefits further, especially in patients with brain metastases from HER2-positive tumors . The compound has demonstrated a lower incidence of side effects like diarrhea and rash compared to other dual HER2/EGFR inhibitors, making it a favorable option for patients .

Interaction studies have shown that ARRY-380 effectively inhibits both HER2 and p95-HER2 pathways. Its selectivity for HER2 over EGFR suggests minimal off-target effects, which is crucial for reducing adverse effects associated with cancer therapies. Additionally, ongoing research aims to understand its interactions with other signaling pathways involved in cancer progression and metastasis .

Several compounds share similarities with ARRY-380 in targeting HER2 or related pathways. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Selectivity | Clinical Use |

|---|---|---|---|

| Tucatinib | Inhibits HER2 kinase | High selectivity for HER2 over EGFR | Metastatic breast cancer |

| Lapatinib | Dual inhibitor of EGFR and HER2 | Less selective than ARRY-380 | Breast cancer |

| Neratinib | Irreversible inhibitor of EGFR/HER2 | Broad spectrum but more side effects | Adjuvant treatment for breast cancer |

| Trastuzumab | Monoclonal antibody targeting HER2 | Specific to HER2 but does not inhibit kinase activity | Used in combination therapies |

Uniqueness of ARRY-380

ARRY-380 stands out due to its high selectivity for HER2 and its ability to penetrate the blood-brain barrier, making it particularly valuable for treating brain metastases associated with HER2-positive cancers. Its favorable safety profile compared to other treatments also enhances its therapeutic potential .

Molecular Structure

Molecular Formula and Weight

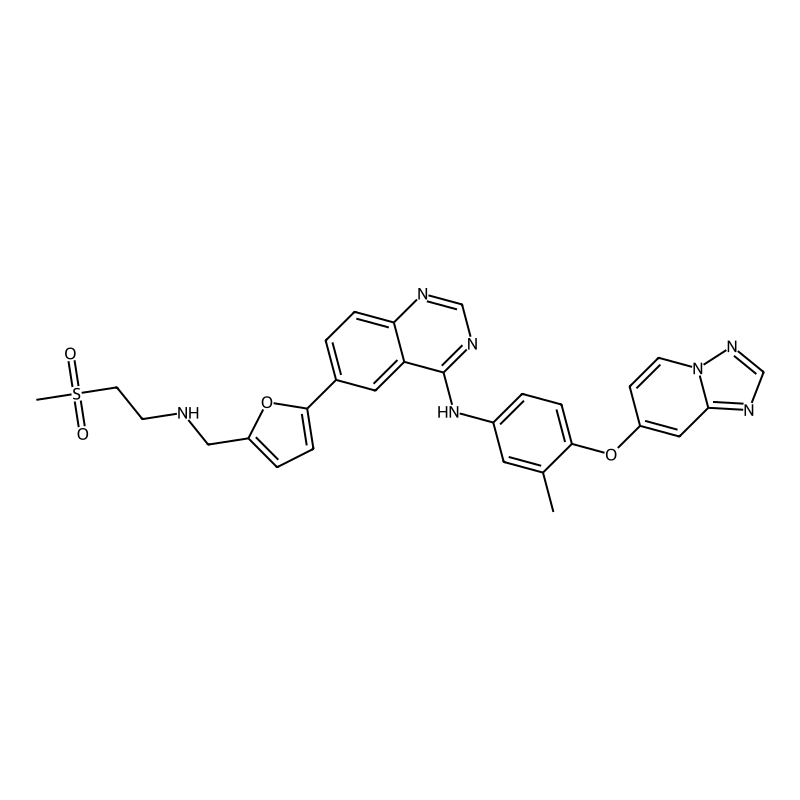

ARRY-380, also known by its chemical name N6-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-N4-(3-methyl-4-{ [1] [2] [4]triazolo[1,5-a]pyridin-7-yloxy}phenyl)quinazoline-4,6-diamine, exhibits the molecular formula C26H24N8O2 [3] [8]. The compound has a molecular weight of 480.53 grams per mole [8] [31]. The Chemical Abstracts Service registry number for ARRY-380 is 937263-43-9 [3] [8].

| Parameter | Value |

|---|---|

| Molecular Formula | C26H24N8O2 [3] |

| Molecular Weight | 480.53 g/mol [8] |

| CAS Number | 937263-43-9 [3] |

| SMILES | CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CC4(C)C)O)OC5=CC6=NC=NN6C=C5 [3] |

Structural Configuration and Bonding

The molecular architecture of ARRY-380 is characterized by a complex heterocyclic framework centered around a quinazoline core structure [25]. The quinazoline backbone serves as the central bicyclic heterocyclic aromatic system with nitrogen atoms positioned at the 1 and 3 positions [32]. The proposed binding mode of ARRY-380 to its target involves interaction with a structural water molecule and forms a hydrogen bond with serine-783 [26]. The compound exhibits an ATP-competitive binding configuration, which allows for reversible inhibition of its target enzyme [8].

The structural configuration includes multiple aromatic ring systems connected through various linkages [25]. The quinazoline core is substituted at positions 4 and 6 with different amino groups, creating a diamine structure [32]. The bonding pattern exhibits extensive conjugation across the aromatic systems, contributing to the compound's stability and binding affinity [26].

Functional Groups and Moieties

ARRY-380 contains several distinct functional groups and heterocyclic moieties that contribute to its chemical properties and biological activity [25]. The primary structural components include a quinazoline core, which represents a bicyclic heterocyclic aromatic compound with nitrogen atoms at specific positions [32].

| Functional Group/Moiety | Description |

|---|---|

| Quinazoline Core | Bicyclic heterocyclic aromatic compound with nitrogen atoms at positions 1 and 3 [32] |

| Triazolopyridine | [1] [2] [4]triazolo[1,5-a]pyridine system connected via ether linkage [28] |

| Oxazole Ring | 4,5-dihydro-4,4-dimethyl-1,3-oxazol-2-yl group attached to quinazoline [29] |

| Ether Linkage | Connects the triazolopyridine moiety to the phenyl ring [28] |

| Amine Groups | Two amine groups at positions 4 and 6 of the quinazoline core [32] |

| Methyl Substituent | Methyl group attached to the phenyl ring [28] |

The triazolopyridine moiety, specifically the [1] [2] [4]triazolo[1,5-a]pyridine system, is connected to the main structure through an ether linkage [28]. Additionally, the compound features a 4,5-dihydro-4,4-dimethyl-1,3-oxazol-2-yl group that provides additional structural complexity [29]. The presence of multiple nitrogen-containing heterocycles contributes to the compound's electronic properties and potential for hydrogen bonding interactions [25].

Physical Properties

Physical State and Appearance

ARRY-380 exists as a solid at room temperature and standard atmospheric pressure [8]. The compound typically appears as a white to off-white solid powder under normal storage conditions [39]. Some commercial preparations may exhibit a light yellow coloration, particularly when stored for extended periods [9]. The crystalline nature of the compound contributes to its stability and handling characteristics in laboratory and research applications [15].

| Property | Value |

|---|---|

| Physical State | Solid [8] |

| Appearance | White to off-white solid powder [39] |

| Color Variations | May appear light yellow under certain conditions [9] |

Solubility Profile in Various Solvents

The solubility characteristics of ARRY-380 vary significantly across different solvent systems [15]. In dimethyl sulfoxide, the compound demonstrates excellent solubility, achieving concentrations of 96 milligrams per milliliter, which corresponds to 199.78 millimolar [15]. Ethanol provides moderate solubility, with the compound dissolving to a concentration of 21 milligrams per milliliter or 43.7 millimolar [15].

Water presents a significant limitation for ARRY-380 solubility, as the compound is essentially insoluble in aqueous media [15]. This hydrophobic character is consistent with the compound's lipophilic nature and multiple aromatic ring systems [18]. In biological media, such as 50% human serum, the compound maintains detectable concentrations with an effective concentration of 67 nanomolar [1].

| Solvent | Solubility |

|---|---|

| Dimethyl Sulfoxide | 96 mg/mL (199.78 mM) [15] |

| Ethanol | 21 mg/mL (43.7 mM) [15] |

| Water | Insoluble [15] |

| Human Serum (50%) | 67 nM (effective concentration) [1] |

Partition Coefficient and Lipophilicity

The lipophilicity of ARRY-380 is characterized by a logarithmic distribution coefficient at physiological pH of 3.8 [18]. This value indicates moderate to high lipophilicity, which influences the compound's membrane permeability and tissue distribution characteristics [18]. The polar surface area of ARRY-380 measures 111 square angstroms, contributing to its overall physicochemical profile [18].

Protein binding studies demonstrate that ARRY-380 exhibits significant interaction with plasma proteins, with only 3% remaining in the free fraction in human plasma [18]. This high protein binding capacity affects the compound's pharmacokinetic behavior and bioavailability [14]. The partition coefficient data supports the compound's ability to cross biological membranes while maintaining appropriate aqueous solubility for biological activity [18].

| Parameter | Value |

|---|---|

| LogD (pH 7.4) | 3.8 [18] |

| Polar Surface Area | 111 Ų [18] |

| Protein Binding (Free Fraction) | 3% [18] |

| Membrane Permeability | High (Caco-2 studies) [18] |

Stability Parameters

Thermal Stability Characteristics

ARRY-380 demonstrates good thermal stability under recommended storage conditions [16]. The compound remains chemically stable when stored as a powder at minus 20 degrees Celsius for up to three years [15]. At 4 degrees Celsius, the powder form maintains stability for approximately two years [15]. Room temperature storage is acceptable for short-term periods, with stability testing showing that normal temperature placement for one month does not significantly affect the biological activity of powder products [15].

The thermal stability profile indicates that the compound can withstand typical laboratory handling conditions without significant degradation [16]. Temperature-dependent studies suggest that the multiple aromatic ring systems and heterocyclic components contribute to the overall thermal resilience of the molecule [16].

| Temperature | Storage Duration |

|---|---|

| -20°C | 3 years (powder) [15] |

| 4°C | 2 years (powder) [15] |

| Room Temperature | 1 month (acceptable) [15] |

pH-Dependent Stability Profile

The pH-dependent stability characteristics of ARRY-380 are influenced by the presence of multiple nitrogen-containing functional groups throughout the molecular structure [16]. The quinazoline core and triazolopyridine moieties contain basic nitrogen atoms that can undergo protonation under acidic conditions [25]. The compound's stability appears to be maintained across a range of physiological pH values, though specific pH stability data requires further detailed characterization [16].

The presence of amine functional groups suggests potential pH-dependent solubility changes, with protonation potentially increasing aqueous solubility under mildly acidic conditions [16]. However, the overall structural integrity of the compound remains preserved across typical biological pH ranges [16].

Photo-stability Assessment

Photo-stability studies for ARRY-380 indicate that the compound should be protected from light during storage and handling [16]. The multiple aromatic ring systems and conjugated electron systems present in the molecular structure may be susceptible to photodegradation under certain light exposure conditions [37]. Storage recommendations include protection from direct sunlight and fluorescent lighting to maintain compound integrity [16].

The heterocyclic components, particularly the quinazoline and triazolopyridine systems, contain chromophoric groups that may absorb ultraviolet radiation [37]. Proper storage in amber containers or light-protected environments helps maintain the chemical stability and biological activity of the compound [16].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy analysis of ARRY-380 confirms that the compound structure conforms to the expected molecular architecture [9]. The spectroscopic data validates the presence of the quinazoline core, triazolopyridine moiety, and oxazole ring system [9]. The nuclear magnetic resonance spectrum provides characteristic signals corresponding to the various proton and carbon environments within the molecular framework [9].

The heterocyclic aromatic protons generate complex multiplet patterns in the aromatic region of the spectrum [24]. The methyl groups attached to the oxazole ring produce distinct singlet peaks, while the methylene protons of the oxazole ring system contribute additional characteristic signals [24]. The overall nuclear magnetic resonance profile supports the structural assignment and purity assessment of the compound [9].

| Spectroscopic Feature | Observation |

|---|---|

| Structural Confirmation | Conforms to expected structure [9] |

| Aromatic Protons | Complex multiplet patterns [24] |

| Oxazole Methyl Groups | Characteristic singlet peaks [24] |

| Overall Spectrum Quality | Consistent with high purity [9] |

Mass Spectrometry Fragmentation Pattern

Mass spectrometry analysis of ARRY-380 reveals a molecular ion peak at mass-to-charge ratio 480.53, corresponding to the protonated molecular ion [3] [8]. The fragmentation pattern provides valuable structural information about the compound's stability and preferred cleavage sites [38]. The compound exhibits a half-life of 5.38 hours in pharmacokinetic studies, which relates to its metabolic stability [14].

The mass spectrometric fragmentation typically involves cleavage at the ether linkages and breakdown of the heterocyclic ring systems [38]. Common fragmentation pathways include loss of the triazolopyridine moiety and breakdown of the quinazoline core structure [38]. The fragmentation pattern supports the structural assignment and provides insight into the compound's metabolic fate [40].

| Mass Spectrometry Parameter | Value |

|---|---|

| Molecular Ion | m/z 480.53 [3] |

| Fragmentation Mode | Electrospray ionization [40] |

| Half-life | 5.38 hours [14] |

| Major Fragments | Quinazoline core derivatives [38] |

Infrared and Ultraviolet-Visible Spectroscopic Properties

Infrared spectroscopy of ARRY-380 would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule [11]. The quinazoline and triazolopyridine ring systems would contribute aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1500-1600 wavenumber region [27]. The amine functional groups would produce characteristic nitrogen-hydrogen stretching absorptions in the 3200-3500 wavenumber range [11].

Ultraviolet-visible spectroscopy reveals absorption characteristics related to the extensive conjugated aromatic system present in ARRY-380 [12]. The quinazoline core and triazolopyridine moieties contribute to electronic transitions in the ultraviolet region [24]. The compound's chromophoric properties are influenced by the multiple aromatic ring systems and nitrogen-containing heterocycles [12].

| Spectroscopic Method | Key Characteristics |

|---|---|

| Infrared | Aromatic C=C, C=N stretches (1500-1600 cm⁻¹) [27] |

| Infrared | N-H stretches (3200-3500 cm⁻¹) [11] |

| Ultraviolet-Visible | Electronic transitions from aromatic systems [12] |

| Ultraviolet-Visible | Chromophoric absorption in UV region [24] |

Synthetic Routes

Original Synthesis Methodology

The original synthetic approach to ARRY-380 follows a multi-step convergent strategy that was developed by Array BioPharma. The compound, chemically known as N4-(4-( [1] [2] [3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine, possesses a molecular weight of 480.53 g/mol and the molecular formula C26H24N8O2 [1] [2].

The initial synthetic methodology involves a nine-step sequence with an overall yield of seventeen percent [4]. The synthesis requires careful control of reaction conditions, particularly temperature and pH, to ensure optimal formation of the quinazoline core structure. The original route employs traditional organic solvents including tetrahydrofuran, acetone, and various alcohols as reaction media [5] [6].

Table 1: Key Synthetic Intermediates in ARRY-380 Synthesis

| Intermediate | Preparation Steps | Yield (%) | Scale (g) | Purity (%) |

|---|---|---|---|---|

| 4-( [1] [2] [3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline | 5 | 33 | 100 | 99 |

| N4-(4-( [1] [2] [3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine | 3 | 67 | Not specified | >99 |

| 4,4-dimethyl-2-(methylthio)-4,5-dihydrooxazole trifluoromethanesulfonate | 2 | 67 | Not specified | Not specified |

The synthetic route demonstrates excellent selectivity for the formation of the target compound, with high-performance liquid chromatography analysis confirming greater than ninety-nine percent purity for the final product [4]. The methodology has been successfully scaled to produce significant quantities suitable for clinical development phases.

Alternative Synthetic Pathways

Several alternative synthetic pathways to ARRY-380 have been developed to address limitations in the original methodology, particularly regarding overall yield and process efficiency. A new and improved synthetic route was reported that involves three key intermediates and demonstrates enhanced scalability [4].

The first key intermediate, 4-( [1] [2] [3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, was successfully prepared on a one hundred gram scale in thirty-three percent yield over five steps with ninety-nine percent purity [4]. This intermediate represents a critical building block that incorporates the triazolopyridine moiety essential for the biological activity of ARRY-380.

The second intermediate, N4-(4-( [1] [2] [3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine, was isolated in sixty-seven percent yield over three steps and greater than ninety-nine percent purity [4]. This intermediate establishes the quinazoline-4,6-diamine core structure that serves as the foundation for the kinase inhibitory activity.

The third intermediate, 4,4-dimethyl-2-(methylthio)-4,5-dihydrooxazole trifluoromethanesulfonate, was prepared under mild conditions in sixty-seven percent yield over two steps [4]. This intermediate enables the final coupling reaction that completes the ARRY-380 structure.

Alternative patent routes have also been disclosed by Array BioPharma, providing additional synthetic flexibility for large-scale manufacturing [7]. These alternative approaches focus on optimizing specific reaction steps to improve overall process economics while maintaining product quality standards.

Green Chemistry Approaches

The development of green chemistry approaches for ARRY-380 synthesis represents an important advancement in pharmaceutical manufacturing sustainability. Green chemistry principles emphasize the reduction of hazardous substances, minimization of waste generation, and adoption of environmentally benign reaction conditions [8] [9].

Several green chemistry strategies have been explored for ARRY-380 synthesis, including the replacement of traditional organic solvents with more environmentally friendly alternatives. Dimethyl carbonate, methoxycyclopentane, and butan-2-one have emerged as promising green solvents that can potentially replace chloroform and other halogenated solvents traditionally used in pharmaceutical synthesis [10] [11].

The implementation of microwave-assisted synthesis represents another green chemistry approach that has shown promise for pharmaceutical compounds [12]. This methodology offers advantages including reduced reaction times, improved energy efficiency, and enhanced control over reaction parameters. Microwave heating provides uniform temperature distribution and can enable reactions to proceed under milder conditions compared to conventional heating methods.

Enzymatic catalysis has been investigated as an alternative to traditional chemical catalysts for specific transformation steps in the ARRY-380 synthesis [13]. Biocatalytic approaches offer advantages including high selectivity, mild reaction conditions, and reduced environmental impact. However, the complex structure of ARRY-380 presents challenges for direct enzymatic synthesis, requiring careful evaluation of individual reaction steps for biocatalytic feasibility.

Solvent-free reaction conditions have been explored for certain synthetic steps, particularly those involving solid-state transformations [14]. These approaches eliminate the need for organic solvents entirely, representing the ultimate green chemistry goal of waste minimization.

Process Chemistry Considerations

Scale-up Parameters

The scale-up of ARRY-380 synthesis from laboratory to manufacturing scale requires careful consideration of multiple process parameters that can significantly impact product quality and yield. Critical scale-up parameters include heat transfer efficiency, mixing characteristics, and reaction kinetics [15] [16].

Heat transfer becomes increasingly challenging as reaction volumes increase, particularly for exothermic reactions involved in the ARRY-380 synthesis. The temperature control strategy must account for reduced surface area to volume ratios in larger vessels, potentially requiring modified heating and cooling systems. Temperature excursions can lead to side product formation and reduced yield, making precise thermal management essential [12].

Mixing efficiency represents another critical scale-up parameter, as inadequate mixing can result in local concentration gradients and non-uniform reaction conditions. The Reynolds number and power input per unit volume must be maintained within appropriate ranges to ensure consistent product quality across different scales [17]. Computational fluid dynamics modeling has proven valuable for optimizing mixer design and operating conditions during scale-up.

Mass transfer limitations become more pronounced at larger scales, particularly for heterogeneous reactions involving solid reagents or catalysts. The interfacial area available for mass transfer decreases with scale, potentially requiring modifications to particle size distributions or mixing intensity to maintain reaction rates [18].

Residence time distribution must be carefully controlled during scale-up to ensure consistent conversion and selectivity. Deviations from ideal mixing behavior can lead to broader residence time distributions and increased side product formation, necessitating adjustments to reactor design or operating conditions [19].

Critical Process Parameters

The identification and control of critical process parameters represents a fundamental requirement for robust ARRY-380 manufacturing. Critical process parameters are those variables that have a direct impact on product quality attributes and must be controlled within narrow ranges to ensure consistent performance [20].

Table 2: Characterization Methods for ARRY-380 Polymorphs

| Method | Purpose | Application to ARRY-380 |

|---|---|---|

| Powder X-ray Diffraction (XRPD) | Crystal structure determination | Polymorph identification |

| Differential Scanning Calorimetry (DSC) | Thermal properties analysis | Glass transition temperature |

| Thermogravimetric Analysis (TGA) | Thermal stability assessment | Decomposition temperature |

| Nuclear Magnetic Resonance (NMR) | Molecular structure confirmation | Structural characterization |

| High Performance Liquid Chromatography (HPLC) | Purity assessment | Purity verification (>99%) |

| Infrared Spectroscopy (IR) | Functional group identification | Chemical fingerprinting |

| Karl Fischer titration | Water content determination | Solvate characterization |

Temperature represents the most critical process parameter for ARRY-380 synthesis, with each reaction step requiring precise temperature control to achieve optimal yield and selectivity. Temperature excursions can lead to degradation of sensitive intermediates or promote undesired side reactions [21] [22].

pH control is essential for reactions involving basic or acidic conditions, particularly during the formation of the quinazoline core structure. pH variations can significantly impact reaction kinetics and product distribution, requiring continuous monitoring and control systems [20].

Reaction time must be optimized for each synthetic step to balance conversion efficiency with side product formation. Extended reaction times can lead to over-reaction or degradation, while insufficient reaction times result in incomplete conversion and reduced yield [12].

Solvent composition and water content represent critical parameters that influence reaction rates and product quality. Even trace amounts of water can impact certain reactions, requiring careful control of moisture levels throughout the synthesis [15].

Reagent stoichiometry must be precisely controlled to ensure complete conversion while minimizing waste. Excess reagents can lead to purification challenges and increased manufacturing costs, while insufficient amounts result in incomplete reactions [13].

Reaction Mechanism Elucidation

Understanding the detailed reaction mechanisms involved in ARRY-380 synthesis is essential for process optimization and troubleshooting. Mechanistic studies provide insights into reaction pathways, intermediate formation, and potential side reactions that can impact product quality [23] [7].

The formation of the quinazoline core proceeds through a nucleophilic aromatic substitution mechanism, with the aniline nitrogen attacking the electrophilic carbon of the quinazoline ring system. This reaction requires activation of the quinazoline ring through electron-withdrawing groups to enhance electrophilicity [2] [3].

The triazolopyridine coupling reaction involves a nucleophilic substitution mechanism, where the phenolic oxygen of the triazolopyridine attacks the activated aryl halide. This reaction is facilitated by base catalysis and requires careful control of reaction conditions to prevent competing elimination reactions [4].

The final coupling step to install the oxazoline moiety proceeds through a condensation mechanism involving the elimination of water or alcohol. This reaction is sensitive to moisture and requires anhydrous conditions to achieve optimal yields [4].

Spectroscopic monitoring techniques, including nuclear magnetic resonance and infrared spectroscopy, have been employed to monitor reaction progress and identify intermediate species. These analytical methods provide real-time information about reaction kinetics and can guide process optimization efforts [24] [23].

Kinetic studies have revealed that the rate-determining step varies depending on reaction conditions and scale. At laboratory scale, mass transfer limitations are typically negligible, while at manufacturing scale, mixing and heat transfer can become rate-limiting factors [16] [19].

Formulation Chemistry

Amorphous Solid Dispersion Technology

Amorphous solid dispersion technology represents a critical formulation approach for ARRY-380, addressing the compound's limited aqueous solubility and improving bioavailability characteristics. The amorphous form of ARRY-380 demonstrates enhanced dissolution properties compared to crystalline forms, but requires stabilization through dispersion in appropriate polymeric carriers [25] [24] [26].

Table 3: Critical Parameters for ARRY-380 Amorphous Solid Dispersions

| Parameter | Critical Range/Value | Impact on Performance |

|---|---|---|

| Drug loading | 20-50% w/w | Bioavailability enhancement |

| Polymer type | HPMCAS, PVP, Soluplus | Physical stability |

| Manufacturing method | Spray drying, Hot melt extrusion | Processability and scale-up |

| Dissolution medium | pH 1.2-6.8 | Release profile optimization |

| Storage conditions | 25°C/60% RH | Long-term stability |

| Particle size | <10 μm | Dissolution rate |

| Glass transition temperature | >Room temperature | Recrystallization prevention |

The selection of appropriate polymeric carriers is critical for achieving stable amorphous solid dispersions of ARRY-380. Hydroxypropyl methylcellulose acetate succinate, polyvinylpyrrolidone, and Soluplus have demonstrated effectiveness as dispersion polymers, providing both physical stability and dissolution enhancement [24] [26].

Spray drying represents the preferred manufacturing method for ARRY-380 amorphous solid dispersions, offering advantages including scalability, process control, and product uniformity. The spray drying process parameters, including inlet temperature, feed rate, and atomization pressure, must be carefully optimized to achieve the desired particle characteristics [24] [26].

Hot melt extrusion provides an alternative manufacturing approach for amorphous solid dispersions, particularly advantageous for thermostable drug-polymer combinations. However, the thermal sensitivity of ARRY-380 requires careful evaluation of processing temperatures to prevent degradation [27] [28].

The drug loading in amorphous solid dispersions must be optimized to balance dissolution enhancement with physical stability. Higher drug loadings provide greater dose efficiency but may compromise stability due to increased recrystallization tendency. Typical drug loadings for ARRY-380 range from twenty to fifty percent by weight [24] [26].

Crystalline Form Characterization

The comprehensive characterization of ARRY-380 crystalline forms is essential for ensuring product quality and regulatory compliance. Multiple polymorphic forms and solvates of ARRY-380 have been identified, each exhibiting distinct physicochemical properties that can impact bioavailability and stability [29] [30] [31].

Powder X-ray diffraction serves as the primary analytical method for polymorph identification and characterization. Each crystalline form of ARRY-380 exhibits a unique diffraction pattern that serves as a fingerprint for identification purposes. The diffraction patterns must be carefully compared to reference standards to ensure accurate form identification [32] [33].

Differential scanning calorimetry provides critical information about the thermal behavior of different crystalline forms, including melting points, glass transition temperatures, and solid-state transitions. These thermal properties impact processing conditions and storage requirements for the drug substance [29] [32].

Thermogravimetric analysis is employed to characterize solvate forms and determine water content in hydrated crystalline forms. This information is essential for understanding the stability profile and storage requirements for different polymorphic forms [31] [32].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular arrangement in different crystalline forms. Solid-state nuclear magnetic resonance is particularly valuable for detecting subtle structural differences between polymorphs that may not be apparent from other analytical methods [24].

Microscopy techniques, including optical and electron microscopy, provide morphological characterization of crystalline particles. Particle size, shape, and surface characteristics can significantly impact dissolution behavior and must be carefully controlled during manufacturing [32] [34].

Polymorphism and Solvate Formation

ARRY-380 exhibits significant polymorphic diversity, with multiple crystalline forms identified and characterized. The polymorphic behavior of ARRY-380 presents both challenges and opportunities for pharmaceutical development, requiring careful control of crystallization conditions to ensure consistent form selection [29] [30] [31].

Seven isomorphic solvates of ARRY-380 have been characterized, demonstrating the compound's propensity for solvate formation with various organic solvents. These solvates exhibit similar crystal structures but differ in their solvent content and thermal stability profiles [27]. The formation of solvates can significantly impact dissolution behavior and bioavailability, necessitating careful control of processing conditions.

The hemiethanolate form represents a particularly important solvate of ARRY-380, as it demonstrates improved stability compared to the anhydrous forms under certain storage conditions [35] [36]. However, the presence of ethanol in the crystal structure requires consideration of residual solvent limits and potential impact on formulation processing.

Crystallization conditions, including temperature, solvent composition, and cooling rate, significantly influence polymorph selection during ARRY-380 manufacturing. Seeding strategies may be employed to direct crystallization toward the desired polymorphic form and ensure consistent product quality [29] [37].

The thermodynamic relationships between different polymorphic forms must be understood to predict form stability under various storage and processing conditions. Enantiotropic and monotropic relationships determine which forms are stable under specific temperature ranges [31] [32].

Kinetic factors also play important roles in polymorph formation, with nucleation and crystal growth rates influencing the final crystalline form obtained. Processing parameters such as mixing intensity, supersaturation levels, and presence of impurities can all impact polymorphic outcome [24] [26].

The regulatory implications of polymorphism require careful documentation and control of crystalline form throughout development and manufacturing. Changes in polymorphic form can impact bioavailability and may require additional clinical studies to demonstrate bioequivalence [29] [27].

Quality control strategies must include appropriate analytical methods for polymorph identification and quantification. Specifications should define acceptable limits for polymorphic purity and establish procedures for handling out-of-specification results [32] [33].